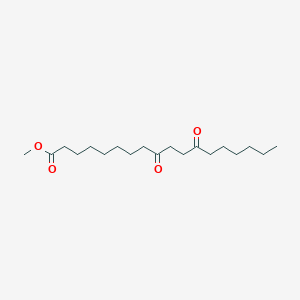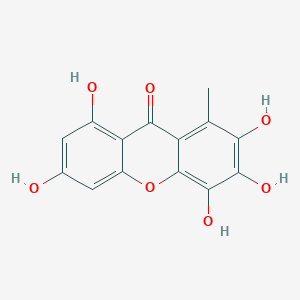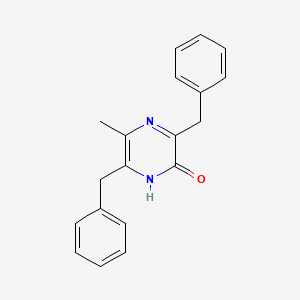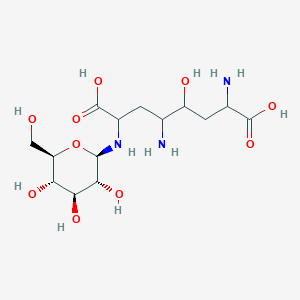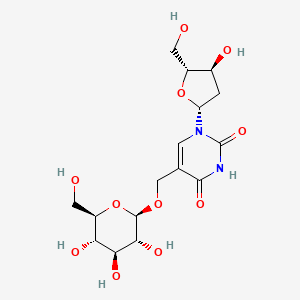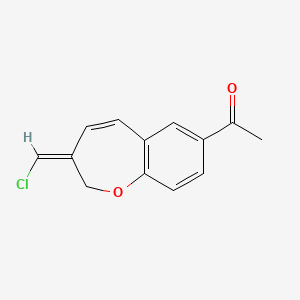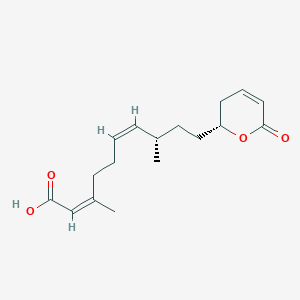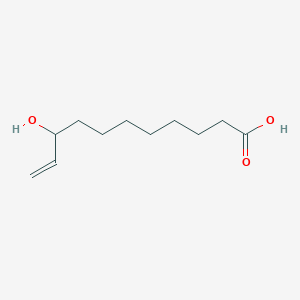
9-hydroxyundec-10-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydroxyundec-10-enoic acid is a hydroxy monounsaturated fatty acid that is undec-10-enoic acid which is substituted by a hydroxy group at position 9. It has been isolated from the leaves of Corchorus olitorius, also known as the medicinal foodstuff moroheiya. It is a secondary alcohol, a hydroxy monounsaturated fatty acid, an olefinic fatty acid and a medium-chain fatty acid.
(S)-9-Hydroxy-10-undecenoic acid, also known as corchorifatty acid e, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (S)-9-Hydroxy-10-undecenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-9-hydroxy-10-undecenoic acid is primarily located in the cytoplasm. Outside of the human body, (S)-9-hydroxy-10-undecenoic acid can be found in green vegetables, herbs and spices, and tea. This makes (S)-9-hydroxy-10-undecenoic acid a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Chemical Production
9-hydroxyundec-10-enoic acid has potential applications in the field of biocatalysis and chemical production. A study by Jang et al. (2014) demonstrated the use of engineered Escherichia coli for the efficient production of ω-hydroxyundec-9-enoic acid from renewable fatty acids, highlighting its value in creating flavors, antifungal agents, and bioplastics (Jang et al., 2014).
Antibacterial Activity
Research by Banday et al. (2010) identified the antibacterial properties of compounds derived from fatty acid hydrazides like undec-10-enoic acid, indicating potential applications in combating bacterial infections (Banday, Mattoo, & Rauf, 2010).
Molecular Recognition and Synthesis
Bhalerao et al. (1991) explored the molecular recognition in the hydrolysis of racemic esters of 9-acetoxy-11-bromoundec-10-enoic acid, leading to the synthesis of optically active compounds like (R)-dimorphecolic acid, demonstrating its application in stereo-selective synthesis (Bhalerao, Dasaradhi, Neelakantan, & Fadnavis, 1991).
Cancer Research
In the realm of cancer research, Yang et al. (2014) found that ω-hydroxyundec-9-enoic acid induced apoptosis in non-small cell lung cancer cells through reactive oxygen species-mediated endoplasmic reticulum stress (Yang, Kim, & Park, 2014). Another study by Ahn, Kim, and Yang (2020) demonstrated the anticancer effects of ω-hydroxyundec-9-enoic acid in breast cancer cells, highlighting its potential as an anticancer agent (Ahn, Kim, & Yang, 2020).
Synthesis of Bioactive Compounds
Nokami et al. (1997) synthesized (11E)-13-hydroxy-10-oxooctadec-11-enoic acid from undec-10-enoic acid, showcasing its utility in creating bioactive compounds (Nokami, Osafune, Shiraishi, Sumida, & Imai, 1997).
Eigenschaften
Produktname |
9-hydroxyundec-10-enoic Acid |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
9-hydroxyundec-10-enoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2,10,12H,1,3-9H2,(H,13,14) |
InChI-Schlüssel |
CJUFNYIRKDOQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1249156.png)

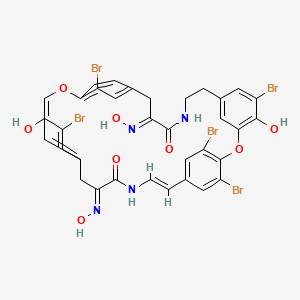
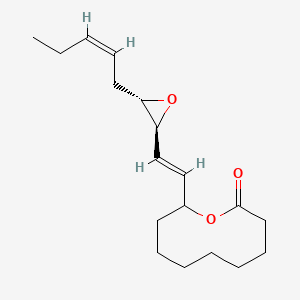
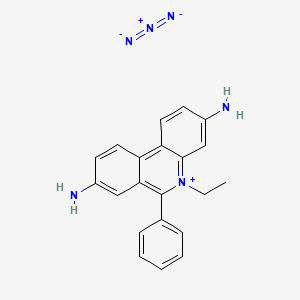
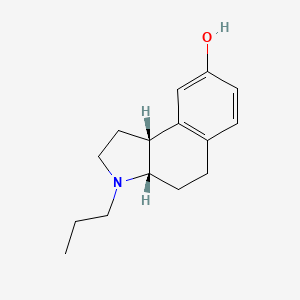
![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)
